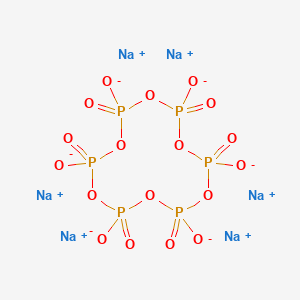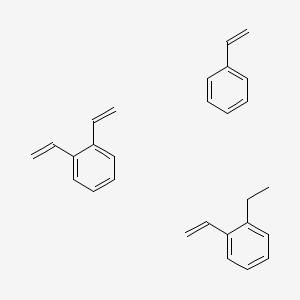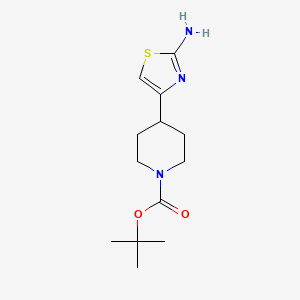
Tris(2-phenylpyridine)iridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-phenylpyridine)iridium is an organoiridium complex with the chemical formula Iridium(C₆H₄-C₅H₄N)₃. This compound is a yellow-green solid and is known for its electroluminescent properties, emitting green light. It is a derivative of Iridium³⁺ bound to three monoanionic 2-pyridinylphenyl ligands .
Vorbereitungsmethoden
Tris(2-phenylpyridine)iridium is typically synthesized through cyclometalation reactions involving 2-phenylpyridine and iridium trichloride. The reaction can be represented by the following equation :
[ \text{IrCl}_3 + 3 \text{C}_6\text{H}_5-\text{C}_5\text{H}_4\text{N} \rightarrow \text{Ir}(\text{C}_6\text{H}_4-\text{C}_5\text{H}_4\text{N})_3 + 3 \text{HCl} ]
In industrial settings, the preparation involves adding iridium trichloride, 2-phenylpyridine, and potassium carbonate or sodium carbonate into a container filled with a solvent. The mixture is then stirred and refluxed under microwave conditions in a nitrogen atmosphere .
Analyse Chemischer Reaktionen
Tris(2-phenylpyridine)iridium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound’s excited state has a reduction potential of -2.14 V, making it a strong photoreducing agent.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Photocatalysis: It is used as a photocatalyst for reactions such as the reduction of alkyl, alkenyl, and aryl iodides, as well as intramolecular reductive cyclizations.
Common reagents and conditions for these reactions include visible light for photocatalysis and various organic solvents. Major products formed depend on the specific reaction but often involve the formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
Tris(2-phenylpyridine)iridium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which tris(2-phenylpyridine)iridium exerts its effects involves its ability to absorb light and enter an excited state. This excited state can then participate in electron transfer reactions, making it a potent photoreducing agent. The molecular targets and pathways involved include the reduction of various organic substrates and the facilitation of photoredox reactions .
Vergleich Mit ähnlichen Verbindungen
Tris(2-phenylpyridine)iridium is unique due to its high photoluminescence efficiency and strong photoreducing capabilities. Similar compounds include:
Tris(2,2’-bipyridine)ruthenium(II): Another photoredox catalyst but with different photophysical properties.
Tris(2-phenylpyridinato-C2,N)iridium(III): A similar compound with slight variations in ligand structure.
These compounds share some applications but differ in their specific photophysical and chemical properties, making this compound particularly valuable for certain high-efficiency applications.
Eigenschaften
CAS-Nummer |
693794-98-8 |
|---|---|
Molekularformel |
C33H24IrN3-3 |
Molekulargewicht |
654.8 g/mol |
IUPAC-Name |
iridium;2-phenylpyridine |
InChI |
InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;/q3*-1; |
InChI-Schlüssel |
JAZWLEYGTKXZCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir] |
Kanonische SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















